molecular formula C17H24O2 B283978 2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene

カタログ番号: B283978
分子量: 260.4 g/mol
InChIキー: DCEWRBICSAEGGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene, also known as PTC-209, is a synthetic small molecule that has been reported to have anticancer properties.

科学的研究の応用

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in cancer stem cell self-renewal. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. In addition, this compound has been investigated for its potential use in treating other diseases, such as sickle cell anemia and malaria.

作用機序

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene inhibits the activity of BMI-1 by binding to a specific region of the protein known as the D-box. This binding prevents the interaction between BMI-1 and other proteins, ultimately leading to the inhibition of cancer stem cell self-renewal and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This selectivity is likely due to the overexpression of BMI-1 in cancer cells compared to normal cells. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.

実験室実験の利点と制限

One advantage of 2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene is its selectivity towards cancer cells, which allows for targeted therapy and reduces the risk of side effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in the lab. In addition, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on 2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene. One area of interest is the development of more potent and selective BMI-1 inhibitors. In addition, this compound could be used in combination with other anticancer agents to enhance its efficacy. Finally, this compound could be investigated for its potential use in treating other diseases beyond cancer.

合成法

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene was first synthesized by researchers at the University of Michigan in 2009. The synthesis method involves a multi-step process that includes the reaction of a substituted chromene with a cyclohexenone derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of the final product is confirmed through NMR and mass spectrometry.

特性

分子式

C17H24O2

分子量

260.4 g/mol

IUPAC名

2,2,8,8,10-pentamethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromene

InChI

InChI=1S/C17H24O2/c1-11-14-12(6-8-16(2,3)18-14)10-13-7-9-17(4,5)19-15(11)13/h10H,6-9H2,1-5H3

InChIキー

DCEWRBICSAEGGP-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OC(CC3)(C)C)CCC(O2)(C)C

正規SMILES

CC1=C2C(=CC3=C1OC(CC3)(C)C)CCC(O2)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。